molecular formula C10H14BrN3 B3365282 5-bromo-2-N-cyclopentylpyridine-2,3-diamine CAS No. 1216000-02-0

5-bromo-2-N-cyclopentylpyridine-2,3-diamine

Cat. No.: B3365282
CAS No.: 1216000-02-0
M. Wt: 256.14 g/mol
InChI Key: LKJJDTHGHBFLEA-UHFFFAOYSA-N
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Description

5-Bromo-2-N-cyclopentylpyridine-2,3-diamine is a chemical compound with the CAS Registry Number 1216000-02-0 and a molecular formula of C10H14BrN3, corresponding to a molecular weight of 256.14 g/mol . Its structure is defined by the SMILES notation "C1CCC(C1)NC2=C(N=CC(=C2)Br)N," which details a pyridinediamine core substituted with a bromo atom at the 5-position and an N-cyclopentyl group . This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research. It is primarily used in laboratory settings for the design and synthesis of novel chemical entities, particularly as a precursor for constructing more complex heterocyclic systems, such as fused pyrimidines and pteridine analogues, which are structures of significant interest in pharmaceutical development. The compound is intended for Research Use Only and is not meant for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, and it is recommended that the material be stored under controlled, cold-chain conditions to ensure its stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-N-cyclopentylpyridine-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-7-5-9(12)10(13-6-7)14-8-3-1-2-4-8/h5-6,8H,1-4,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJJDTHGHBFLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=C(C=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301267951
Record name 5-Bromo-N2-cyclopentyl-2,3-pyridinediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216000-02-0
Record name 5-Bromo-N2-cyclopentyl-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1216000-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N2-cyclopentyl-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301267951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Iii. Reaction Chemistry and Functional Group Transformations of 5 Bromo 2 N Cyclopentylpyridine 2,3 Diamine

Reactivity of the Bromine Substituent

The bromine atom at the C-5 position of the pyridine (B92270) ring is a key handle for molecular elaboration. Its reactivity is characteristic of an aryl bromide, making it amenable to a variety of transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromine atom on the pyridine ring serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura reaction is a widely used method for creating biaryl compounds by coupling an organoboron reagent with an organic halide. nih.govlibretexts.org In the case of 5-bromo-2-N-cyclopentylpyridine-2,3-diamine, the reaction would involve coupling with various aryl or heteroaryl boronic acids or esters. nih.govresearchgate.net This reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precursor, and requires a base to facilitate the transmetalation step. libretexts.orgmdpi.com The choice of ligand for the palladium catalyst is crucial for achieving high yields and can influence the reaction's tolerance to other functional groups present in the molecule. researchgate.net

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Component Example Purpose
Aryl Halide This compound Electrophilic partner
Boron Reagent Phenylboronic acid, Potassium aryltrifluoroborates Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃ Catalyst for C-C bond formation
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the organoboron reagent

| Solvent | Dioxane/H₂O, Toluene, DMF | Reaction medium |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is unique in its use of a dual catalytic system, employing both a palladium catalyst and a copper(I) co-catalyst, typically in the presence of an amine base. libretexts.org The reaction of this compound with various terminal alkynes would yield 5-alkynylpyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science. nih.gov The reaction proceeds under mild conditions and generally shows good functional group tolerance. organic-chemistry.org

Table 2: Typical Conditions for Sonogashira Coupling of Bromopyridines

Component Example Purpose
Aryl Halide This compound Electrophilic partner
Alkyne Phenylacetylene, Trimethylsilylacetylene Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ Primary catalyst
Copper Co-catalyst CuI Activates the alkyne
Base Triethylamine, Diisopropylethylamine Base and solvent

| Solvent | THF, DMF | Reaction medium |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov For halogenated pyridines, this reaction is generally facilitated by the presence of electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex). nih.govmdpi.com

The pyridine ring is inherently electron-deficient compared to benzene (B151609), which can facilitate SNAr. However, in this compound, the two amine groups are electron-donating. These groups increase the electron density of the pyridine ring, thereby deactivating it towards nucleophilic attack. Consequently, displacing the bromine atom via a classical SNAr mechanism would require harsh reaction conditions, such as high temperatures and very strong nucleophiles (e.g., alkoxides, thiolates). The reaction is generally more feasible on pyridine rings bearing strong electron-withdrawing groups like nitro or cyano groups. nih.gov

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

In this compound, both the N-cyclopentylamino group at C-2 and the amino group at C-3 can act as directing groups. Amine groups are effective DMGs, directing lithiation to the adjacent C-4 position. The bromine atom at C-5 is meta to these directing groups and is not expected to be the primary site of metalation. Therefore, treatment with a strong base like n-butyllithium would likely lead to deprotonation at the C-4 position, creating a lithiated intermediate that can then react with various electrophiles to introduce new substituents at this position. This strategy provides a route to 4-substituted derivatives rather than a direct transformation of the bromine substituent itself.

Transformations Involving the Amine Functional Groups

The 2,3-diamine functionality is a versatile platform for synthesizing a wide range of derivatives, most notably through reactions that form new heterocyclic rings fused to the pyridine core.

The two amine groups on the pyridine ring can undergo acylation and alkylation reactions to produce a variety of amide and amine derivatives. The nucleophilicity of the two amines is different; the C-3 amino group behaves as a typical arylamine, while the C-2 N-cyclopentylamino group is part of an aminal-like system. This difference in electronic environment and steric hindrance (due to the adjacent cyclopentyl group) could potentially allow for regioselective reactions under carefully controlled conditions. nih.gov

Acylation is typically achieved using acyl chlorides or anhydrides and can be used to introduce a wide range of functional groups. nih.gov Similarly, alkylation can be performed with alkyl halides or via reductive amination. These reactions are fundamental for creating libraries of compounds for further biological screening or as intermediates for more complex syntheses. mdpi.com

Table 3: Reagents for Acylation and Alkylation of Diaminopyridines

Transformation Reagent Class Example Reagent Product Type
Acylation Acyl Halides Acetyl chloride Amide
Acid Anhydrides Acetic anhydride Amide
Carboxylic Acids Benzoic acid (with coupling agent) Amide
Alkylation Alkyl Halides Methyl iodide Alkylated Amine

The vicinal arrangement of the two amino groups at the C-2 and C-3 positions is ideal for constructing fused five- or six-membered heterocyclic rings. This is one of the most important transformations for this class of compounds, leading to the formation of biologically relevant scaffolds such as imidazo[4,5-b]pyridines. osi.lv

These cyclization reactions involve treating the diamine with a reagent containing two electrophilic centers or a single carbon unit that can react with both amine groups. researchgate.net For example, reaction with carboxylic acids or their derivatives leads to the formation of a fused imidazole (B134444) ring. Other reagents can be used to form different fused systems. nih.gov This strategy is a cornerstone in the synthesis of purine (B94841) analogs and other important heterocyclic compounds. frontiersin.org

Table 4: Cyclization Reactions of 2,3-Diaminopyridines

Reagent Resulting Fused Ring System
Formic acid, Triethyl orthoformate Imidazole
Aldehydes (followed by oxidation) Imidazole
Phosgene, Thiophosgene Imidazolone, Imidazolethione
Cyanogen bromide 2-Aminoimidazole

Formation of Schiff Bases and Related Imines

The presence of a primary amine (at the 3-position) and a secondary amine (N-cyclopentyl at the 2-position) suggests that this compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases or related imine structures. Generally, the primary amine is more likely to be the initial site of reaction due to lesser steric hindrance compared to the secondary N-cyclopentyl amine.

The reaction would typically proceed via nucleophilic addition of the amino group to the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine. While specific studies on this compound are not available, the formation of Schiff bases is a well-established reaction for a wide array of amino-substituted pyridines and other heterocyclic amines. primescholars.comnih.gov The reaction conditions, such as solvent and catalyst, would influence the rate and yield of the product.

Table 1: Potential Schiff Base Formation Reactants

Carbonyl Compound Potential Product Name
Benzaldehyde N'-benzylidene-5-bromo-N2-cyclopentylpyridine-2,3-diamine
Acetone 5-bromo-N2-cyclopentyl-N3-(propan-2-ylidene)pyridine-2,3-diamine

Note: The product names are hypothetical as experimental data is not available.

Reactivity of the Pyridine Nitrogen Atom

In the case of this compound, the amino groups are electron-donating, which would be expected to increase the electron density of the pyridine ring, thereby enhancing the basicity and nucleophilicity of the ring nitrogen compared to unsubstituted pyridine. Conversely, the bromo group is electron-withdrawing through its inductive effect. Computational studies on similar substituted pyridines have shown that the pyridine nitrogen remains an electron-rich site, available for interaction with electrophiles. mdpi.com

Stereochemical Control in Reactions Involving the Cyclopentyl Group

The cyclopentyl group attached to one of the exocyclic nitrogen atoms introduces a potential element of stereochemistry to the molecule's reactions. While the cyclopentyl ring itself is achiral, its conformation and steric bulk can influence the approach of reagents to nearby reactive centers.

In reactions involving the adjacent secondary amine or the pyridine nitrogen, the orientation of the cyclopentyl group could direct incoming reactants to a specific face of the molecule, potentially leading to diastereoselectivity if a new chiral center is formed. For instance, in metal complexation reactions, the cyclopentyl group could influence the coordination geometry around a metal center. However, without specific experimental studies on this compound, any discussion of stereochemical control remains speculative. There is no available research that details efforts to control or outcomes of stereochemical reactions involving the cyclopentyl moiety of this specific compound.

Iv. Structural Elucidation Methodologies for 5 Bromo 2 N Cyclopentylpyridine 2,3 Diamine

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic arrangement of organic molecules. researchgate.net For 5-bromo-2-N-cyclopentylpyridine-2,3-diamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous structural assignment. researchgate.netfiveable.me

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment. The two aromatic protons on the pyridine (B92270) ring would appear as doublets in the downfield region. The methine proton of the cyclopentyl group attached to the nitrogen would likely be a multiplet, while the remaining eight methylene (B1212753) protons of the cyclopentyl ring would present as complex multiplets in the upfield aliphatic region. The protons of the two amine (NH₂) groups would appear as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show nine distinct signals corresponding to the different carbon atoms. The five carbons of the pyridine ring would resonate in the aromatic region, with their chemical shifts influenced by the bromine and diamine substituents. The five carbons of the cyclopentyl group would appear in the aliphatic region.

2D NMR Techniques: To confirm the connectivity, advanced 2D NMR experiments are utilized. ipb.pt

COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between adjacent protons, confirming the proton sequence within the cyclopentyl ring and the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals. ipb.pt

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Pyridine C2-~155H from N-H, H from Cyclopentyl-CH
Pyridine C3-~120H4, H from NH₂
Pyridine C4~7.8 (d)~140H6
Pyridine C5-~110H4, H6
Pyridine C6~8.0 (d)~148H4
Cyclopentyl C1' (CH)~4.2 (m)~55Pyridine C2
Cyclopentyl C2'/C5' (CH₂)~2.0 (m)~33C1', C3'/C4'
Cyclopentyl C3'/C4' (CH₂)~1.6 (m)~24C2'/C5'
2-NH-Cyclopentyl~5.5 (br s)-Pyridine C2, Cyclopentyl C1'
3-NH₂~4.5 (br s)-Pyridine C3, Pyridine C4

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula, C₁₀H₁₄BrN₃.

A key feature in the mass spectrum would be the isotopic pattern of the bromine atom. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a characteristic signature for a monobrominated compound.

Electron Ionization (EI) mass spectrometry would also reveal the fragmentation pattern of the molecule. Expected fragmentation pathways include the loss of the cyclopentyl group, cleavage of the pyridine ring, and elimination of a bromine radical, providing further structural confirmation.

Interactive Table: Mass Spectrometry Data for this compound
ParameterExpected Value/Observation
Molecular FormulaC₁₀H₁₄BrN₃
Molecular Weight~256.15 g/mol
Exact Mass (for ⁷⁹Br)255.0371
Exact Mass (for ⁸¹Br)257.0351
Isotopic PatternPresence of M⁺ and M+2 peaks in an approximate 1:1 ratio.
Key FragmentationLoss of cyclopentyl radical (C₅H₉•), loss of HBr, fission of the pyridine ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amine groups would appear as distinct bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic pyridine ring and the aliphatic cyclopentyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region.

Interactive Table: Key IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Primary & Secondary Amines)Stretch3300 - 3500
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 2960
C=N / C=C (Pyridine Ring)Stretch1400 - 1600
C-NStretch1250 - 1350
C-BrStretch500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the pyridine ring. researchgate.net Pyridine itself shows absorption maxima around 250-260 nm. sielc.comnist.gov The presence of amino and bromo substituents on the pyridine ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. rsc.org This technique is useful for confirming the presence of the substituted pyridine chromophore.

X-ray Crystallography for Solid-State Structure Determination of Related Diamine Analogs

Single-crystal X-ray crystallography provides the most definitive structural evidence by mapping the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for the title compound is not publicly available, the structure of the closely related analog, 5-bromopyridine-2,3-diamine, was recently determined. researchgate.net

Interactive Table: Crystallographic Data for the Analog 5-bromopyridine-2,3-diamine researchgate.net
ParameterValue
Chemical FormulaC₅H₆BrN₃
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)3.82640(10)
b (Å)8.7336(2)
c (Å)18.6007(3)
Volume (ų)621.60(2)
Z (Formula units/cell)4
Temperature (K)100(2)

Chromatographic Methods for Purity Assessment and Isolation in Synthetic Research

Chromatographic techniques are indispensable for the isolation and purity assessment of synthesized compounds like this compound. cdc.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for larger-scale purification. Silica (B1680970) gel plates are typically used as the stationary phase, with a mixture of nonpolar and polar solvents (e.g., hexanes and ethyl acetate) as the mobile phase. nih.gov

Flash Column Chromatography: For preparative scale purification, flash column chromatography on silica gel is the standard method. rsc.orgnih.gov By applying the optimized solvent system determined from TLC, the target compound can be separated from starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound. helixchrom.com Reversed-phase columns (such as C18) are commonly employed for the analysis of pyridine derivatives. chromforum.org A mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with acidic modifiers, allows for the separation and quantification of the compound, confirming its purity to a high degree of accuracy. helixchrom.com

V. Computational and Theoretical Investigations of 5 Bromo 2 N Cyclopentylpyridine 2,3 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

There are no specific Density Functional Theory (DFT) studies available for 5-bromo-2-N-cyclopentylpyridine-2,3-diamine in the public domain. DFT calculations are a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules.

A hypothetical DFT study on this compound would typically calculate properties such as:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. This is invaluable for predicting how the molecule will interact with other reagents.

Atomic Charges: Calculating the partial charge on each atom (e.g., using Mulliken population analysis) to understand the polarity of bonds and reactive centers.

Without dedicated research, no specific values for these properties can be reported.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No specific molecular dynamics (MD) simulation studies for this compound have been published. MD simulations model the physical movements of atoms and molecules over time, providing insights into the compound's dynamic behavior.

For this compound, MD simulations could be used to:

Explore Conformational Space: The cyclopentyl ring is flexible and can adopt various conformations (e.g., envelope, twist). Similarly, there can be rotation around the bond connecting the cyclopentyl group to the amine. MD simulations would reveal the preferred conformations in different environments (e.g., in a vacuum, in water) and the energy barriers between them.

Analyze Intermolecular Interactions: In a simulated solvent environment, MD can quantify interactions such as hydrogen bonds between the diamine groups and solvent molecules, as well as van der Waals and electrostatic interactions. This is key to understanding its solubility and behavior in solution.

Study Binding Dynamics: If the molecule were being investigated as a ligand, MD simulations could model its interaction with a target protein, providing information on binding stability and key intermolecular contacts.

As no such studies exist, a detailed conformational analysis and description of its dynamic intermolecular interactions are not available.

Reaction Mechanism Studies of Key Synthetic Transformations

There is a lack of computational research focused on the reaction mechanisms for the synthesis of this compound. Theoretical studies in this area would typically use methods like DFT to model the reaction pathways.

Such a study would involve:

Mapping the Potential Energy Surface: Calculating the energy of reactants, transition states, intermediates, and products for each step of the synthesis.

Calculating Activation Energies: The energy barrier of the transition state determines the rate of a reaction. Computational studies could identify the rate-determining step and suggest conditions to overcome high energy barriers.

Investigating Regioselectivity: In reactions involving substituted pyridines, multiple products can often be formed. Computational modeling can help explain and predict why a reaction favors one position over another, for instance, during the amination or bromination steps.

Without these specific computational investigations, a theoretical analysis of the synthetic transformations leading to this compound cannot be provided.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Systems

No specific Quantitative Structure-Property Relationship (QSPR) models have been developed for a series of compounds directly analogous to this compound. QSPR studies are statistical methods that correlate variations in the chemical structure of a group of compounds with changes in their physicochemical properties (e.g., solubility, boiling point, lipophilicity).

To develop a QSPR model, a dataset of structurally similar molecules with experimentally measured properties is required. Molecular descriptors (numerical representations of chemical information) are then calculated for each molecule, and a mathematical equation is derived to link these descriptors to the property of interest. This model can then be used to predict the properties of new, unsynthesized compounds. Since no such dataset or model has been published for this specific chemical class, no predictive data can be presented.

Vi. Applications As a Synthetic Building Block and in Advanced Chemical Synthesis

Strategic Intermediate in the Construction of Complex Heterocyclic Frameworks

The diamine functionality of 5-bromo-2-N-cyclopentylpyridine-2,3-diamine serves as a key synthon for the construction of fused heterocyclic systems. This is particularly evident in its application in the synthesis of novel imidazo[4,5-b]pyridine derivatives. The reaction of the diamine with various aldehydes or carboxylic acids can lead to the formation of a five-membered imidazole (B134444) ring fused to the parent pyridine (B92270) core.

Furthermore, the bromine atom at the 5-position acts as a handle for further molecular elaboration through various cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents, thereby accessing a broad range of structurally diverse compounds with potential applications in medicinal chemistry and materials science.

A generalized scheme for the synthesis of such frameworks is presented below:

Reactant 1Reactant 2Reaction TypeProduct Class
This compoundAldehyde/Carboxylic AcidCondensation/CyclizationImidazo[4,5-b]pyridines
Resulting Imidazo[4,5-b]pyridineArylboronic AcidSuzuki-Miyaura CouplingAryl-substituted Imidazo[4,5-b]pyridines

Role in Scaffold Diversity and Library Generation for Chemical Exploration

The utility of this compound extends to the generation of chemical libraries, which are essential for high-throughput screening and the discovery of new bioactive molecules. The sequential and orthogonal reactivity of the different functional groups allows for a combinatorial approach to synthesis.

For example, the vicinal diamines can be selectively mono-acylated or mono-sulfonylated, followed by cyclization to form various seven-membered diazepine (B8756704) rings. The remaining bromine atom can then be subjected to a variety of palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Sonogashira coupling, to introduce further diversity. This systematic approach enables the rapid generation of a large number of distinct molecules from a single, versatile starting material.

Potential as a Ligand Precursor in Coordination Chemistry

The two nitrogen atoms of the diamine moiety and the nitrogen atom of the pyridine ring in this compound present potential coordination sites for metal ions. This makes the compound an attractive precursor for the synthesis of novel polydentate ligands.

Upon complexation with various transition metals, the resulting coordination compounds could exhibit interesting catalytic properties or be explored for their applications in materials science, such as in the development of novel luminescent materials or magnetic sensors. The cyclopentyl group can also influence the steric and electronic properties of the resulting metal complexes, allowing for fine-tuning of their reactivity and physical properties.

Contribution to Methodologies for Catalyst Design and Development

The structural framework of this compound can be incorporated into larger molecular structures to design and develop new catalysts. For instance, it can be functionalized to create chiral ligands for asymmetric catalysis.

By attaching chiral auxiliaries to the diamine or by synthesizing derivatives where the cyclopentyl group is replaced by a chiral moiety, it is possible to create a chiral environment around a metal center. Such catalysts could be employed in a variety of enantioselective transformations, which are of paramount importance in the pharmaceutical and fine chemical industries. The modular nature of the synthesis starting from this building block allows for the systematic modification of the ligand structure to optimize catalytic activity and selectivity.

Vii. Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing emphasis on environmental responsibility necessitates the development of sustainable and green synthetic methodologies. For 5-bromo-2-N-cyclopentylpyridine-2,3-diamine, future research will likely focus on moving away from traditional synthetic pathways that may involve harsh reaction conditions, hazardous reagents, and significant waste generation.

Key research avenues include:

One-Pot Multicomponent Reactions: Designing convergent synthesis strategies where multiple starting materials react in a single vessel to form the target molecule can significantly reduce the number of steps, solvent usage, and purification requirements. nih.govacs.org

Eco-Friendly Solvents and Catalysts: Investigating the use of greener solvents, such as water, ethanol, or supercritical fluids, in place of volatile organic compounds is a critical goal. nih.gov Furthermore, the development and implementation of reusable and non-toxic catalysts, including biocatalysts or earth-abundant metal catalysts, will be a priority. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation as an energy source can dramatically shorten reaction times, improve yields, and enhance the purity of the products, contributing to a more energy-efficient process. nih.govacs.orgnih.govbeilstein-journals.org

Green Chemistry ApproachPotential Advantages for Synthesis
Multicomponent ReactionsFewer steps, reduced waste, increased efficiency. nih.gov
Green CatalystsLower toxicity, reusability, reduced environmental impact. nih.gov
Alternative SolventsDecreased use of hazardous materials. nih.gov
Microwave-Assisted SynthesisFaster reactions, higher yields, energy efficiency. nih.govacs.org

Exploration of Novel Reactivity Patterns and Derivatization Pathways

The functional groups present in this compound—the bromine atom, the two amino groups, and the N-cyclopentyl substituent—offer multiple sites for chemical modification. A deeper understanding of the reactivity of this scaffold is essential for creating a diverse library of derivatives with potentially valuable properties.

Future studies will likely explore:

Selective Functionalization: Developing methods for the selective reaction at one of the amino groups or the bromine atom will be crucial for controlled derivatization. This could involve the use of advanced protecting group strategies or highly regioselective catalytic systems.

Transition-Metal-Catalyzed Cross-Coupling: The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. nih.gov Exploring these reactions will enable the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups.

Cyclization Reactions: The vicinal diamine functionality is a precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines or pyrazinopyridines. Investigating novel cyclization reactions will open doors to new and complex molecular architectures.

Integration into Flow Chemistry and Automation for Enhanced Synthesis

To move from laboratory-scale synthesis to more efficient and scalable production, the integration of flow chemistry and automation is becoming increasingly important. mdpi.com Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for real-time reaction monitoring and optimization. nih.govbeilstein-journals.orgvcu.edu

Future research in this area will focus on:

Development of Continuous Flow Reactors: Designing and optimizing flow reactor setups for the key synthetic steps leading to this compound will be a significant undertaking. This includes the investigation of different reactor types, mixing strategies, and residence times. researchgate.net

Automated Synthesis Platforms: The use of automated platforms can accelerate the discovery and optimization of new derivatives. researchgate.net By combining robotic liquid handling with high-throughput screening, researchers can rapidly explore a wide range of reaction conditions and starting materials.

In-line Analysis and Process Analytical Technology (PAT): Integrating analytical techniques, such as spectroscopy, directly into the flow process allows for continuous monitoring of reaction progress and product quality. This real-time data can be used to control and optimize the synthesis in a more efficient manner.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental for predicting its reactivity and potential applications. While standard characterization techniques provide valuable information, advanced methods can offer deeper insights.

Future characterization efforts will likely involve:

Advanced NMR Spectroscopy: Techniques such as two-dimensional NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. mdpi.com

Single-Crystal X-ray Diffraction: Obtaining high-quality crystals of the compound or its derivatives would allow for the unambiguous determination of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. nih.govekb.eg

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical calculations can be used to model the molecule's geometry, electronic structure, and spectroscopic properties. ekb.eg These computational studies can complement experimental data and aid in the interpretation of complex spectra.

Characterization TechniqueInformation Gained
Advanced NMR SpectroscopyDetailed atomic connectivity and spatial relationships. mdpi.com
X-ray CrystallographyUnambiguous 3D molecular structure. nih.govekb.eg
Computational ChemistryElectronic structure, optimized geometry, and predicted spectroscopic properties. ekb.eg

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-N-cyclopentylpyridine-2,3-diamine, and how can purity be optimized?

  • Methodology : A two-step approach is commonly employed:

Bromination : Introduce the bromine substituent at the 5-position of a pyridine precursor (e.g., 2-aminopyridine derivatives) using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 80°C, 12 hours) .

Amination : React the brominated intermediate with cyclopentylamine via reductive amination (e.g., using NaBH₃CN as a reducing agent in methanol at 60°C) .

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is this compound characterized structurally and chemically?

  • Structural Analysis :

  • X-ray crystallography (e.g., orthogonal crystal system, space group P2₁2₁2₁) confirms bond lengths, angles, and hydrogen-bonding networks .
  • Spectroscopy :
  • ¹H/¹³C NMR (DMSO-d₆): Identify amine protons (δ 5.2–6.1 ppm) and cyclopentyl CH₂ groups (δ 1.5–2.0 ppm) .
  • MS (ESI+) : Molecular ion peak at m/z 270.08 [M+H]⁺ .
    • Chemical Stability : Assess thermal stability via TGA (decomposition >200°C) and hygroscopicity under 40–80% relative humidity .

Q. What role does this compound play in medicinal chemistry research?

  • Applications :

  • Kinase Inhibition : The bromine atom and diamine groups enable interactions with ATP-binding pockets in kinases. Use in in vitro assays (e.g., IC₅₀ determination against JAK2 or EGFR kinases) .
  • Prodrug Development : The cyclopentyl group enhances lipophilicity, facilitating blood-brain barrier penetration in CNS-targeted therapies .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved for this compound?

  • Case Study : NMR may suggest a tautomeric equilibrium (e.g., amine vs. imine forms), while X-ray data show a fixed structure.
  • Resolution :

Perform variable-temperature NMR (–40°C to 25°C) to detect dynamic processes .

Compare with DFT calculations (B3LYP/6-31G*) to model tautomeric energy differences .

Use synchrotron XRD at 100 K to capture low-temperature crystal packing effects .

Q. What strategies optimize catalytic efficiency in synthesizing derivatives of this compound?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, XPhos) for Suzuki-Miyaura cross-coupling at the 5-bromo position. Optimize solvent (toluene vs. DMF) and base (K₂CO₃ vs. Cs₂CO₃) for >80% yield .
  • Kinetic Studies : Use in situ IR spectroscopy to monitor reaction progress and identify rate-limiting steps (e.g., oxidative addition of Pd) .

Q. How can computational modeling guide the design of bioactive analogs?

  • Approach :

Docking Studies (AutoDock Vina): Screen analogs against PDB structures (e.g., 4HJO for JAK2) to predict binding affinities .

QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with bioactivity to prioritize synthetic targets .

MD Simulations : Simulate ligand-protein stability (GROMACS, 100 ns) to assess residence time and selectivity .

Q. What experimental designs address solubility challenges in biological assays?

  • Solutions :

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Derivatization : Introduce PEGylated side chains or phosphate groups to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) for sustained release in cellular assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.